molecular formula C13H19NO3 B2600487 3-Amino-3-(4-isobutoxyphenyl)propanoic acid CAS No. 383373-17-9

3-Amino-3-(4-isobutoxyphenyl)propanoic acid

Cat. No. B2600487
CAS RN: 383373-17-9
M. Wt: 237.299
InChI Key: SBXKCNIGZXWFKL-UHFFFAOYSA-N
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Description

“3-Amino-3-(4-isobutoxyphenyl)propanoic acid” is a biochemical used for proteomics research . It has a molecular formula of C13H19NO3 and a molecular weight of 237.3 .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-(4-isobutoxyphenyl)propanoic acid” can be represented by the SMILES string: CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N . This indicates that the compound contains an isobutoxyphenyl group attached to a propanoic acid moiety via an amino linkage.


Physical And Chemical Properties Analysis

“3-Amino-3-(4-isobutoxyphenyl)propanoic acid” is a solid substance . Its molecular formula is C13H19NO3 and it has a molecular weight of 237.3 .

Scientific Research Applications

1. Use in Organic and Bioorganic Chemistry

3-Amino-3-(4-isobutoxyphenyl)propanoic acid is involved in the study of organic acids in microbial cultures. For instance, it is analyzed in the context of sulfur-dependent anaerobic archaeon, which is significant for understanding microbial metabolism in extreme environments (Rimbault et al., 1993). Additionally, it is used in the synthesis of polymeric compounds with potential antibacterial and antifungal applications, as demonstrated in the modification of poly vinyl alcohol/acrylic acid hydrogels (Aly & El-Mohdy, 2015).

2. Medicinal Chemistry and Drug Design

This compound is also a key player in medicinal chemistry. For example, it is used in the synthesis of prenylated tyrosine derivatives, exhibiting significant biological activities such as antibacterial and antioxidant properties (Venkateswarlu et al., 2006). In another study, 3-Amino-3-(4-isobutoxyphenyl)propanoic acid analogs are explored as potent and selective EP3 receptor antagonists, contributing to the understanding of receptor-ligand interactions in drug discovery (Asada et al., 2010).

3. Materials Science and Engineering

The compound finds applications in materials science, particularly in the synthesis of novel materials. For instance, it's used in the preparation of racemic amino acids with a furan or thiophene nucleus, contributing to materials chemistry (Kitagawa et al., 2004). It is also involved in the enantioseparation studies of hydroxyphenylpropionic acid isomers, which is crucial for developing chiral materials and drugs (Jin et al., 2020).

4. Environmental and Analytical Applications

3-Amino-3-(4-isobutoxyphenyl)propanoic acid is used in environmental and analytical chemistry. For example, it's part of a study on hydrogen bonding and polymorphism in amino alcohol salts, which can inform the design of environmentally friendly materials (Podjed & Modec, 2022). Additionally, it features in corrosion inhibition studies for mild steel, demonstrating its potential in protecting industrial materials (Gupta et al., 2016).

5. Physical Chemistry and Thermodynamics

The compound is also important in physical chemistry and thermodynamics. It's involved in the study of diffusion coefficients in aqueous solutions, which is vital for understanding solute-solvent interactions and developing efficient separation processes (Umecky et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

As for future directions, it’s important to note that “3-Amino-3-(4-isobutoxyphenyl)propanoic acid” is used for proteomics research . This suggests that it could have potential applications in the study of proteins and their functions, which is a rapidly advancing field with many future research opportunities.

properties

IUPAC Name

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXKCNIGZXWFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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